Calcium acetate, United States PharmacopeiaReference Standard

Beschreibung

Calcium acetate, known by its chemical formula C₄H₆CaO₄, is a calcium salt of acetic acid. It appears as a white, hygroscopic solid and is commonly used in various industries, including pharmaceuticals, food, and construction. It is known for its ability to bind phosphate, making it useful in medical applications, particularly for patients with kidney disease to control phosphate levels .

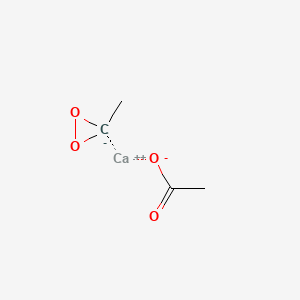

Eigenschaften

Molekularformel |

C4H6CaO4 |

|---|---|

Molekulargewicht |

158.17 g/mol |

InChI |

InChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1 |

InChI-Schlüssel |

NQACKKXJNJXLHO-UHFFFAOYSA-M |

Kanonische SMILES |

C[C-]1OO1.CC(=O)[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:

Reaction with Calcium Carbonate: [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

Reaction with Calcium Hydroxide: [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

Industrial Production Methods: Industrial production of calcium acetate typically involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process may include steps such as filtration, drying, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Calciumacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Zersetzung: Beim Erhitzen zersetzt sich Calciumacetat unter Bildung von Calciumcarbonat und Essigsäure. [ Ca(CH₃COO)₂ \rightarrow CaCO₃ + CH₃COOH ]

Reaktion mit Schwefelsäure: Bildet Calciumsulfat und Essigsäure. [ Ca(CH₃COO)₂ + H₂SO₄ \rightarrow CaSO₄ + 2CH₃COOH ]

Häufige Reagenzien und Bedingungen:

Schwefelsäure: Wird in der Reaktion zur Herstellung von Calciumsulfat verwendet.

Wärme: Wird angewendet, um die Zersetzung zu induzieren.

Hauptsächlich gebildete Produkte:

Calciumcarbonat: Bildet sich während der Zersetzung.

Calciumsulfat: Bildet sich während der Reaktion mit Schwefelsäure.

Wissenschaftliche Forschungsanwendungen

Calciumacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Puffer in der analytischen Chemie verwendet.

Biologie: Wird in Studien zum Calciumstoffwechsel und als Calciumergänzungsmittel in Zellkulturmedien eingesetzt.

Medizin: Wird als Phosphatbinder bei Patienten mit Nierenerkrankungen zur Kontrolle der Hyperphosphatämie eingesetzt.

Industrie: Wird bei der Herstellung von Harzen, als Lebensmittelzusatzstoff und beim Drucken und Färben von Textilien verwendet

5. Wirkmechanismus

Calciumacetat wirkt hauptsächlich als Phosphatbinder. Es wirkt, indem es sich mit Phosphat in der aufgenommenen Nahrung verbindet und unlösliches Calciumphosphat bildet, das dann ohne Absorption aus dem Körper ausgeschieden wird. Dieser Mechanismus hilft bei der Reduzierung des Phosphatspiegels bei Patienten mit Nierenerkrankungen .

Ähnliche Verbindungen:

Calciumcarbonat: Ein weiteres Calciumsalz, das als Phosphatbinder verwendet wird, aber mehr elementares Calcium enthält.

Calciumcitrat: Enthält weniger elementares Calcium als Calciumcarbonat, ist aber löslicher und wird besser absorbiert.

Calciumlactat: Enthält weniger elementares Calcium und wird als Calciumergänzungsmittel verwendet.

Einzigartigkeit von Calciumacetat: Calciumacetat ist aufgrund seiner hohen Löslichkeit bei neutralem pH-Wert einzigartig, wodurch es im proximalen Dünndarm leicht für die Bindung an Phosphat verfügbar ist. Diese Eigenschaft macht es besonders effektiv als Phosphatbinder in medizinischen Anwendungen .

Wirkmechanismus

Calcium acetate acts primarily as a phosphate binder. It works by binding with phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism helps in reducing phosphate levels in patients with kidney disease .

Vergleich Mit ähnlichen Verbindungen

Calcium Carbonate: Another calcium salt used as a phosphate binder but contains more elemental calcium.

Calcium Citrate: Contains less elemental calcium compared to calcium carbonate but is more soluble and better absorbed.

Calcium Lactate: Contains less elemental calcium and is used as a calcium supplement.

Uniqueness of Calcium Acetate: Calcium acetate is unique due to its high solubility at neutral pH, making it readily available for binding to phosphate in the proximal small intestine. This property makes it particularly effective as a phosphate binder in medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.